4-Hydroxybenzaldehyde-2,3,5,6-d4

説明

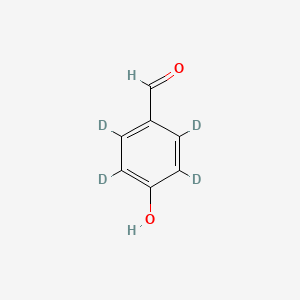

4-Hydroxybenzaldehyde-2,3,5,6-d4 is a deuterated form of 4-Hydroxybenzaldehyde, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .

準備方法

Synthetic Routes and Reaction Conditions

4-Hydroxybenzaldehyde-2,3,5,6-d4 can be synthesized through the deuteration of 4-Hydroxybenzaldehyde. One common method involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting hydroxy benzal chlorides . The deuteration process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling .

化学反応の分析

Types of Reactions

4-Hydroxybenzaldehyde-2,3,5,6-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroquinone.

Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles in the presence of a catalyst.

Major Products

Oxidation: Hydroquinone.

Reduction: 4-Hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the electrophile used.

科学的研究の応用

Chemical Research Applications

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Role : 4-Hydroxybenzaldehyde-2,3,5,6-d4 is widely used as a reference standard in NMR spectroscopy.

- Significance : The presence of deuterium atoms provides distinct signals that facilitate the study of reaction mechanisms and kinetics. This is crucial in understanding molecular dynamics and interactions in organic chemistry .

2. Mechanistic Studies

- Application : It aids in elucidating the mechanisms of chemical reactions by serving as a tracer in various chemical processes.

- Impact : Researchers can track the incorporation and transformation of the labeled atoms within reactions, providing insights into reaction pathways and product formation .

Biological Research Applications

1. Metabolic Studies

- Function : In biological contexts, this compound is employed to trace metabolic pathways.

- Utility : By incorporating this compound into biological systems, researchers can monitor how it is utilized or transformed by living organisms, thus gaining insights into metabolic processes .

2. Pharmacokinetics

- Purpose : The compound can be used to study the pharmacokinetics of drugs by tracking their absorption, distribution, metabolism, and excretion (ADME).

- Benefit : This application helps in understanding how drugs behave within biological systems and can inform drug development processes .

Industrial Applications

1. Synthesis of Complex Organic Molecules

- Use Case : It serves as a precursor in the synthesis of various organic compounds and pharmaceuticals.

- Importance : The ability to incorporate deuterium into organic molecules can enhance their stability and alter their reactivity, making them suitable for specific applications in drug design and development .

2. Development of Diagnostic Tools

- Application : The compound is utilized in creating imaging agents for medical diagnostics.

- Significance : Its deuterium labeling allows for improved imaging contrast in techniques such as magnetic resonance imaging (MRI), enhancing the effectiveness of diagnostic procedures .

Safety and Toxicological Studies

This compound has been evaluated for its safety profile. Studies indicate that while it may cause skin irritation and serious eye irritation at high concentrations, its precise toxicological effects are still being investigated . Understanding these safety aspects is crucial for its application in both laboratory settings and industrial processes.

Case Study 1: NMR Spectroscopy

In a study examining reaction kinetics using NMR spectroscopy, researchers utilized this compound as a standard to determine reaction rates involving various catalysts. The distinct NMR signals enabled precise measurements of reaction progress over time.

Case Study 2: Metabolic Tracing

A metabolic study involved administering this compound to animal models to trace its incorporation into metabolic pathways. The results demonstrated how effectively the compound was metabolized and provided insights into potential therapeutic applications.

作用機序

The mechanism of action of 4-Hydroxybenzaldehyde-2,3,5,6-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to the non-deuterated form .

類似化合物との比較

4-Hydroxybenzaldehyde-2,3,5,6-d4 can be compared with other deuterated and non-deuterated analogs:

4-Hydroxybenzaldehyde: The non-deuterated form, which has similar chemical properties but different isotopic composition.

4-Hydroxybenzaldehyde-3-d1: A deuterated analog with deuterium at position 3.

4-Hydroxybenzaldehyde-α-d: A deuterated analog with deuterium at the aldehyde position.

生物活性

4-Hydroxybenzaldehyde-2,3,5,6-d4 is a deuterated derivative of 4-hydroxybenzaldehyde, a compound known for its various biological activities. The incorporation of deuterium enhances its stability and can influence its metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Chemical Formula : C7H6D4O2

- Molecular Weight : 138.19 g/mol

- CAS Number : 284474-52-8

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. It can modulate the expression of antioxidant enzymes.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which can alter various signaling pathways in cells.

Biochemical Pathways

The compound's interaction with key biochemical pathways includes:

- Cytochrome P450 Metabolism : The metabolism of this compound involves cytochrome P450 enzymes that facilitate its biotransformation and influence its pharmacokinetics.

- Glucuronidation and Sulfation : Phase II metabolic processes such as glucuronidation and sulfation are crucial for detoxifying the compound and enhancing its solubility for excretion.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Scavenges free radicals; increases enzyme levels |

| Anti-inflammatory | Reduces cytokine levels; inhibits inflammatory pathways |

| Enzyme Interaction | Inhibits specific metabolic enzymes |

Case Studies

- Antioxidant Study : A study demonstrated that treatment with this compound in vitro resulted in a significant reduction in reactive oxygen species (ROS) levels in human cell lines.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced the levels of TNF-alpha and IL-6 significantly compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a moderate half-life due to its deuterated nature. Studies indicate that it is rapidly absorbed and metabolized through hepatic pathways.

Safety Profile

Toxicological assessments indicate that this compound is generally well-tolerated with low toxicity profiles. However, potential allergic reactions and skin sensitization have been noted in some studies.

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301754 | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-52-8 | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。